molecular formula C18H20N6O3S2 B1226902 2-[2-[[2-[[1-(2,4-Dimethylphenyl)-5-tetrazolyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester

2-[2-[[2-[[1-(2,4-Dimethylphenyl)-5-tetrazolyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester

Cat. No. B1226902
M. Wt: 432.5 g/mol
InChI Key: GZVMDVGWBCXIBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[[2-[[1-(2,4-dimethylphenyl)-5-tetrazolyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester is a member of tetrazoles.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in the synthesis of various derivatives for potential bioactive applications. For example, the regioselective synthesis of novel 3‐thiazolidine acetic acid derivatives, which showed mild anticancer activity, utilized similar compounds in its process (Li et al., 2011).
  • Another study focused on synthesizing N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives, indicating the versatility of similar thiazolecarboxylic acid derivatives in chemical synthesis (Dovlatyan et al., 2004).

Applications in Antibiotic Research

  • A study described the synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, a new class of heteroatom-activated beta-lactam antibiotics, demonstrating the compound's potential in developing new antibiotics (Woulfe & Miller, 1985).

Quantum Chemical Investigations

  • The compound's structure and properties have been a subject in quantum chemical studies. For instance, the DFT and quantum chemical investigation of molecular properties of similar substituted pyrrolidinones showed insights into the electronic properties like HOMO and LUMO energy levels (Bouklah et al., 2012).

Applications in Antiamoebic Activity

  • Thiazole derivatives, similar to the compound , were synthesized and evaluated for their antiamoebic activity and cytotoxicity, indicating its potential in the treatment of amoebic infections (Shirai et al., 2013).

properties

Product Name

2-[2-[[2-[[1-(2,4-Dimethylphenyl)-5-tetrazolyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester

Molecular Formula

C18H20N6O3S2

Molecular Weight

432.5 g/mol

IUPAC Name

ethyl 2-[2-[[2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C18H20N6O3S2/c1-4-27-16(26)8-13-9-28-17(19-13)20-15(25)10-29-18-21-22-23-24(18)14-6-5-11(2)7-12(14)3/h5-7,9H,4,8,10H2,1-3H3,(H,19,20,25)

InChI Key

GZVMDVGWBCXIBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NN=NN2C3=C(C=C(C=C3)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-[[2-[[1-(2,4-Dimethylphenyl)-5-tetrazolyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester
Reactant of Route 2
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2-[2-[[2-[[1-(2,4-Dimethylphenyl)-5-tetrazolyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester
Reactant of Route 3
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2-[2-[[2-[[1-(2,4-Dimethylphenyl)-5-tetrazolyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
2-[2-[[2-[[1-(2,4-Dimethylphenyl)-5-tetrazolyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester
Reactant of Route 5
2-[2-[[2-[[1-(2,4-Dimethylphenyl)-5-tetrazolyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester

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